(Z)-4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoic acid

Physicochemical profiling Conjugation chemistry Salt screening

(Z)-4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoic acid (CAS 378224-67-0) is a synthetic small molecule (C12H8N2O5S, MW 292.27 g/mol) belonging to the 5-ylidene-2,4-thiazolidinedione (rhodanine-related) class of heterocyclic compounds. It features a 2,4-dioxothiazolidin-5-ylidene core linked via an acetamido bridge to a para-benzoic acid moiety, yielding a free carboxylic acid terminus capable of salt formation, conjugation, or further derivatization.

Molecular Formula C12H8N2O5S
Molecular Weight 292.27
CAS No. 378224-67-0
Cat. No. B2613691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoic acid
CAS378224-67-0
Molecular FormulaC12H8N2O5S
Molecular Weight292.27
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC(=O)C=C2C(=O)NC(=O)S2
InChIInChI=1S/C12H8N2O5S/c15-9(5-8-10(16)14-12(19)20-8)13-7-3-1-6(2-4-7)11(17)18/h1-5H,(H,13,15)(H,17,18)(H,14,16,19)/b8-5-
InChIKeyVGLNHNGALQXYTO-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-4-(2-(2,4-Dioxothiazolidin-5-ylidene)Acetamido)Benzoic Acid (CAS 378224-67-0): Compound Class and Core Attributes for Procurement


(Z)-4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoic acid (CAS 378224-67-0) is a synthetic small molecule (C12H8N2O5S, MW 292.27 g/mol) belonging to the 5-ylidene-2,4-thiazolidinedione (rhodanine-related) class of heterocyclic compounds . It features a 2,4-dioxothiazolidin-5-ylidene core linked via an acetamido bridge to a para-benzoic acid moiety, yielding a free carboxylic acid terminus capable of salt formation, conjugation, or further derivatization . This scaffold is structurally related to the broader thiazolidinedione (TZD) family, which includes clinically validated PPARγ agonists and investigational inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), glyoxalase-I, and excitatory amino acid transporter 1 (EAAT1) [1]. The compound is commercially available from specialty chemical suppliers at purities typically ≥95% [2].

Why Generic Substitution Cannot Be Assumed for (Z)-4-(2-(2,4-Dioxothiazolidin-5-ylidene)Acetamido)Benzoic Acid


Structurally related 5-ylidene-2,4-thiazolidinedione derivatives exhibit steep and divergent structure-activity relationships (SAR), meaning that even minor substituent changes—such as replacing the free carboxylic acid with an ester, altering the acetamido linker length, or modifying the aryl substitution pattern—can invert selectivity, drastically alter potency, or shift the physicochemical profile [1]. For instance, the ethyl ester analog (Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate differs in both lipophilicity and hydrogen-bonding capacity relative to the free acid form, precluding direct interchangeability in biochemical assays or synthetic pathways [2]. Consequently, procurement specifications must match the exact CAS number and structural isomer (Z-configuration, para-substitution) rather than relying on in-class or near-neighbor substitution [3].

Quantitative Differentiation Guide: (Z)-4-(2-(2,4-Dioxothiazolidin-5-ylidene)Acetamido)Benzoic Acid vs. Closest Analogs


Free Carboxylic Acid vs. Ethyl Ester: Physicochemical Differentiation for Conjugation and Salt Formation

The target compound bears a free para-benzoic acid group (pKa ~4.2 predicted for aromatic carboxylic acid), whereas the closest commercially available analog, (Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate, bears an ethyl ester that eliminates the acidic proton and increases calculated logP by approximately 1.5–2.0 units [1]. This difference enables the free acid to participate in salt formation with pharmaceutically acceptable counterions and direct amide/ester conjugation without a preliminary hydrolysis step. The ester prodrug approach or acid-functional reactivity cannot be assumed interchangeable .

Physicochemical profiling Conjugation chemistry Salt screening

Para-Substituted Benzoic Acid vs. Ortho/Meta Isomers: Regiochemical Identity Defines Binding Geometry

The acetamido linker in CAS 378224-67-0 is attached at the para-position of the benzoic acid ring. In closely related 2,4-dioxothiazolidin-5-ylidene SAR studies, the position of the carboxylic acid substituent on the phenyl ring profoundly influences target engagement. For example, in the EAAT1 inhibitor series, a chloro and carboxylic acid substitution pattern at specific positions on a furan-phenyl scaffold determined whether the compound showed IC50 = 20 μM at EAAT1 versus >300 μM at EAAT2/EAAT3 [1]. Similarly, in glyoxalase-I inhibitors, the orientation of the carboxylic acid relative to the thiazolidinedione core contributed to an IC50 of 4.24 μM for the lead compound [2]. The para-substitution pattern of the target compound presents a distinct hydrogen-bond donor/acceptor geometry compared to ortho- or meta-substituted isomers, which would be expected to alter binding poses and selectivity profiles [3].

Regiochemistry Structure-activity relationship Isomer purity

Verified Commercial Purity Specifications: 98% (Leyan) vs. 95%+ (Chemenu) for Reproducible Assay Results

Leyan supplies CAS 378224-67-0 at a certified purity of 98% (Product No. 2228128) , while Chemenu lists the same compound at ≥95% purity (Catalog No. CM884194) . The 3% absolute purity difference corresponds to a potential 3% w/w difference in active compound per unit mass, which can propagate to ~3% systematic error in concentration-response assays if purity is not independently verified. No pharmacopeial reference standard exists for this compound; therefore, the vendor-specified purity is the primary quality benchmark available to procurement. For comparison, widely used thiazolidinedione reference compounds such as pioglitazone hydrochloride are typically specified at ≥98% (HPLC) .

Chemical purity Quality control Reproducibility

2,4-Dioxothiazolidin-5-ylidene Scaffold: Validated Pharmacophore Across Multiple Target Classes

The 2,4-dioxothiazolidin-5-ylidene (5-ylidene-TZD) scaffold—the core structural element of CAS 378224-67-0—has demonstrated tractable, optimizable inhibitory activity across at least four distinct protein target classes. In the 15-PGDH inhibitor series, the most potent analog (compound 29) achieved an IC50 of 0.0131 μM, while multiple congeners increased intracellular PGE2 levels by 389–579% in A549 cells [1]. In the EAAT1 series, a related 5-ylidene benzoic acid analog showed 15-fold selectivity for EAAT1 (IC50 20 μM) over EAAT2/EAAT3 (IC50 >300 μM) [2]. In the glyoxalase-I series, lead optimization from a 5-ylidene-furan-benzoic acid hit (IC50 = 4.24 μM) yielded analogs with IC50 values as low as 150 nM [3]. This cross-target productivity distinguishes the 5-ylidene-TZD scaffold from the more narrowly associated 5-benzylidene-TZD scaffold (primarily PPARγ agonism) and supports its use as a versatile starting point for probe and lead discovery campaigns [4].

Pharmacophore validation 15-PGDH inhibition Multi-target scaffold

Recommended Application Scenarios for (Z)-4-(2-(2,4-Dioxothiazolidin-5-ylidene)Acetamido)Benzoic Acid Based on Evidence Profile


Component of Focused Screening Libraries Targeting 15-PGDH, Glyoxalase-I, or EAAT1

The 5-ylidene-TZD scaffold has produced potent inhibitors of 15-PGDH (IC50 as low as 0.0131 μM), glyoxalase-I (IC50 as low as 150 nM), and EAAT1 (IC50 = 20 μM with >15-fold subtype selectivity) [1]. CAS 378224-67-0, with its para-benzoic acid appendage, represents a structurally distinct chemotype within this scaffold family and is suitable for inclusion in medium-to-high-throughput screening decks aimed at these or mechanistically related targets. Its free carboxylic acid group may confer binding advantages in zinc-dependent enzymes (e.g., glyoxalase-I) or transporters where ionic interactions with basic residues are critical. Researchers should note that the compound's specific activity against any of these targets has not been directly reported as of the search date; screening results should be benchmarked against the published probe compounds (compound 29 for 15-PGDH; compound 1a for EAAT1) from the cited studies [2].

Synthetic Intermediate for Amide-, Ester-, or Salt-Based Derivatization Libraries

The free para-carboxylic acid functionality of CAS 378224-67-0 enables direct amide coupling (e.g., with primary/secondary amines via HATU or EDC/HOBt), esterification (e.g., with alkyl halides or Mitsunobu conditions), or salt formation with pharmaceutically acceptable bases [1]. This contrasts with the ethyl ester analog, which requires a deprotection step before analogous transformations. Researchers conducting parallel library synthesis or exploring prodrug strategies can use CAS 378224-67-0 as a direct diversification point without the additional synthetic step and yield loss associated with ester hydrolysis. The 98% purity grade from Leyan (Product No. 2228128) is recommended for such synthetic campaigns to minimize side-product formation from impurities [2].

Physicochemical Probe for Carboxylic Acid-Dependent Membrane Permeability and Protein Binding Studies

In the context of CNS or intracellular target drug discovery, the free carboxylic acid of CAS 378224-67-0 provides a useful comparator for evaluating the impact of ionization state on passive membrane permeability, plasma protein binding, and cellular accumulation. The structurally analogous ethyl ester can serve as a matched prodrug or permeability-enhancing comparator, with the predicted logD7.4 difference of ~1.5–2.0 log units providing a measurable window for assessing the carboxylic acid penalty in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies [1]. Such head-to-head comparisons can inform lead optimization strategies for programs involving acidic chemotypes, particularly for targets where intracellular exposure is required [2].

Negative Control or Scaffold-Hopping Reference in TZD-Based PPARγ Agonist Programs

The 5-ylidene-2,4-thiazolidinedione scaffold is structurally distinct from the 5-benzylidene-2,4-thiazolidinedione scaffold found in classical PPARγ agonists (pioglitazone, rosiglitazone). The exocyclic double bond at the 5-position in CAS 378224-67-0 creates a planar, conjugated system with different electronic properties compared to the saturated benzyl linker in PPARγ-targeting TZDs [1]. This structural divergence suggests that CAS 378224-67-0 is unlikely to function as a potent PPARγ agonist, making it potentially useful as a scaffold-specificity control in counter-screening assays designed to exclude PPARγ-mediated off-target effects when profiling novel 5-ylidene analogs against primary targets such as 15-PGDH or glyoxalase-I [2]. Direct PPARγ transactivation data for this specific compound is not available; experimental confirmation is advised.

Quote Request

Request a Quote for (Z)-4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.